Corynecin III

説明

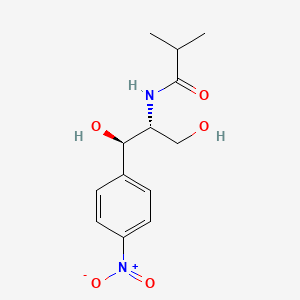

Corynecin III, also known as methamphenicol, is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines . It was isolated from Corynebacterium hydrocarboclastus in 1972 . Corynecin III is active against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The production of Corynecin II, which is closely related to Corynecin III, was found to increase with the addition of amino acids such as threonine, homoserine, and methionine to producing cultures . The incorporation of these amino acids and the ketoacid into the propionyl group of Corynecin II was confirmed by feeding experiments . It was suggested that the isobutyryl group of Corynecin III was derived from L-valine via α-ketoisovalerate .Molecular Structure Analysis

The chemical structure of Corynecin III is similar to chloramphenicol, only differing in lacking two chlorines in the acyl group . The molecular formula of Corynecin III is C13H18N2O5 .Physical And Chemical Properties Analysis

Corynecin III has a molecular weight of 282.3 . It is a solid at room temperature .科学的研究の応用

Biosynthesis and Production

- Corynecin III is produced by Corynebacterium hydrocarboclastus, and its biosynthesis involves the incorporation of amino acids like l-valine, suggesting the isobutyryl group of Corynecin III is derived from l-valine via α-ketoisovalerate (Nakano, Tomita, & Suzuki, 1976).

Structural Characteristics

- Corynecins, including Corynecin III, are identified as acyl derivatives of d-(−)-threo-l-p-nitrophenyl-2-amino-l,3-propanediol, which is the free base of chloramphenicol (Shirahata, Hayashi, Deguchi, Suzuki, & Matsubara, 1972).

Production Optimization

- Production of corynecins, including Corynecin III, is enhanced in Corynebacterium hydrocarboclastus by optimizing culture conditions, such as using specific carbon sources like n-alkanes and adjusting medium components (Tomita, Nakano, & Suzuki, 1974).

Antibacterial Properties

- Corynecin III, as part of the corynecins group, exhibits antibacterial activity. These compounds are produced when Corynebacterium sp. is grown on specific substrates like n-paraffin, and they have similar antibacterial spectra to chloramphenicol (Suzuki, Honda, & Katsumata, 1972).

Fermentation Studies

- Fermentation studies demonstrate the selective production of corynecins, including Corynecin III, by varying the carbon sources and adjusting conditions like pH and ion concentrations in the medium (Nakano, Tomita, Yamaguchi, Nagashima, & Suzuki, 1977).

作用機序

Target of Action

Corynecin III is a chloramphenicol-like antibiotic originally isolated from Corynebacterium . It inhibits the growth of both Gram-positive and Gram-negative bacteria, including S. faecalis, S. aureus, B. subtilis, E. coli, P. aeruginosa, P. vulgaris, S. sonnei, S. typhosa, and K. pneumoniae . Thus, its primary targets are bacterial cells.

Mode of Action

Given its similarity to chloramphenicol, it is likely that corynecin iii inhibits bacterial protein synthesis by binding to the 50s subunit of the bacterial ribosome, thereby preventing peptide bond formation .

Biochemical Pathways

Corynecin III is produced by Corynebacterium hydrocarboclastus through the incorporation of amino acids and α-ketobutyric acid into the propionyl group of Corynecin II . The isobutyryl group of Corynecin III is derived from L-valine via α-ketoisovalerate . This suggests that Corynecin III affects the biochemical pathways involving these amino acids and their metabolites.

Result of Action

Corynecin III exhibits a broad antibacterial spectrum similar to chloramphenicol, but is less potent against both Gram-positive and Gram-negative bacteria . Its action results in the inhibition of bacterial growth, thereby aiding in the control of bacterial infections .

Action Environment

The action of Corynecin III can be influenced by various environmental factors. For instance, the presence of certain amino acids in the culture medium can increase the production of Corynecin III Additionally, the pH, temperature, and nutrient availability in the environment could potentially affect the stability and efficacy of Corynecin III

特性

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBVSPMUTLUQHL-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877272 | |

| Record name | DIMETHYLAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18048-95-8 | |

| Record name | DIMETHYLAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

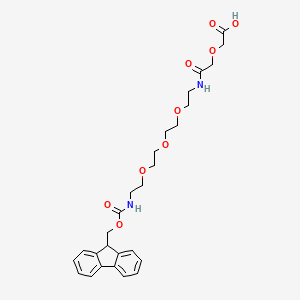

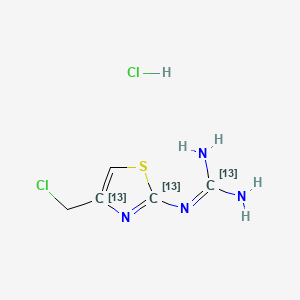

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of the isobutyryl group found in Corynecin III?

A1: The research suggests that the isobutyryl group of Corynecin III is derived from l-valine. This conclusion is based on feeding experiments where l-valine-U-14C was incorporated into Corynecin III, suggesting a biosynthetic pathway involving α-ketoisovalerate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)

![3-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-N-(8-chloro-5-hydroxy-4,4-dimethyl-2-oxo-1,3](/img/no-structure.png)